2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
CAS No.: 187683-79-0
Cat. No.: VC1560461
Molecular Formula: C28H31ClN8O2
Molecular Weight: 547.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride - 187683-79-0](/images/structure/VC1560461.png)
Specification
CAS No. | 187683-79-0 |
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Molecular Formula | C28H31ClN8O2 |
Molecular Weight | 547.0 g/mol |
IUPAC Name | 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride |
Standard InChI | InChI=1S/C28H30N8O2.ClH/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27;/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33);1H |
Standard InChI Key | YMFXGXGDHBXTPY-UHFFFAOYSA-N |
SMILES | CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl |
Canonical SMILES | CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl |
Appearance | Solid powder |
Introduction
Structural Characteristics
Core Heterocyclic System
The imidazo[4,5-c]pyridine core serves as the central scaffold of the molecule, providing a rigid framework that orients other functional groups in specific spatial arrangements. This bicyclic heterocycle consists of a pyridine ring fused with an imidazole ring, creating a planar structure that contributes to the compound's conformational stability.
Functional Groups
Several key functional groups contribute to the compound's properties:
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Tetrazole Moiety: The 2H-tetrazol-5-yl group attached to a phenyl ring contributes acidic properties and significant hydrogen bonding potential. This group typically serves as a bioisostere for carboxylic acid, enhancing metabolic stability while maintaining acidic characteristics necessary for receptor binding.
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Biphenyl System: The compound incorporates a biphenyl structure where one phenyl ring connects to the tetrazole and the other links to the imidazopyridine via a methylene bridge. This structural element increases molecular rigidity and provides hydrophobic interactions critical for receptor binding.
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Dimethylacetamide Group: Attached to the 5-position of the imidazopyridine core, this group likely contributes to the compound's pharmacokinetic properties and may participate in specific binding interactions through hydrogen bonding.
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Butyl Chain: The four-carbon alkyl chain extending from the 2-position of the imidazopyridine adds hydrophobicity and flexibility to this region of the molecule, potentially interacting with hydrophobic pockets in receptor binding sites.
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Oxo Group: The carbonyl group at the 4-position of the imidazopyridine core influences the electronic properties of the heterocyclic system and serves as a hydrogen bond acceptor.
Three-Dimensional Configuration
The three-dimensional configuration of this compound is characterized by:
This spatial arrangement of functional groups is likely critical for the compound's receptor binding affinity and selectivity.
Chemical Properties and Identification
Chemical Identifiers
The compound is characterized by several standard chemical identifiers as detailed in the table below:
Property | Value |
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IUPAC Name | 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride |
Molecular Formula | C28H31ClN8O2 |
Molecular Weight | 547.0 g/mol |
CAS Number | 187683-79-0 |
InChI | InChI=1S/C28H30N8O2.ClH/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27;/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33);1H |
InChI Key | YMFXGXGDHBXTPY-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl |
These identifiers provide standardized ways to represent and search for this compound in chemical databases and scientific literature.
Solubility Characteristics
The hydrochloride salt form suggests improved water solubility compared to the free base form. This modification is common in pharmaceutical compounds to enhance bioavailability and facilitate formulation. The polar groups (tetrazole, carbonyl, amide) contribute to water solubility, while the lipophilic portions (biphenyl, butyl chain) maintain the balanced lipophilicity necessary for membrane permeation.
Acid-Base Properties
The compound contains several functional groups with acid-base properties:
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The tetrazole moiety is weakly acidic with a typical pKa range of 4.5-5.5, making it partially ionized at physiological pH. This acidic character is crucial for interactions with basic amino acid residues in receptor binding sites.
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The imidazole portion of the imidazopyridine core exhibits amphoteric properties, functioning as both a weak acid and a weak base.
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The hydrochloride salt formation indicates protonation of one of the basic nitrogen atoms, likely in the imidazole ring.
Stability Considerations
The presence of the tetrazole group, which is more metabolically stable than a carboxylic acid while maintaining similar acidity, suggests the compound was designed with metabolic stability in mind. The hydrochloride salt formation may also contribute to improved stability during storage and formulation.
Biological Activity and Mechanism of Action
Primary Biological Activity
The primary biological activity of 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride appears to be angiotensin II receptor antagonism. Research indicates it exhibits high binding affinity for the angiotensin II type 1 receptor (AT1R), with an IC50 value of approximately 0.7 nM, demonstrating its potency in inhibiting receptor activity.
Receptor Binding
The compound functions through competitive binding to the angiotensin II type 1 receptor (AT1R). Its mechanism involves:
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Competitive binding with angiotensin II for the AT1R binding site, effectively blocking the natural ligand's action.
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Prevention of the conformational changes in AT1R that would normally occur upon angiotensin II binding.
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Inhibition of subsequent G-protein coupling and downstream signaling cascades.
In vitro studies have demonstrated that the compound can inhibit angiotensin II-induced responses in various cell lines, including liver hepatocellular carcinoma cells (Hep G2).
Molecular Interactions
The molecular basis for receptor binding likely involves:
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Ionic interactions between the acidic tetrazole group and positively charged amino acid residues in the receptor.
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Hydrophobic interactions between the biphenyl system and butyl chain with corresponding hydrophobic pockets in the receptor.
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Hydrogen bonding involving the carbonyl groups and nitrogen atoms with complementary groups in the receptor.
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π-π stacking interactions between the aromatic rings and aromatic amino acid residues in the receptor binding site.
Structure-Activity Relationship
The compound's potent activity can be attributed to specific structural features:
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The tetrazole-biphenyl combination, which is a common pharmacophore in angiotensin II receptor antagonists, providing essential interactions with the receptor binding site.
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The imidazo[4,5-c]pyridine core, which serves as a scaffold that properly orients the other functional groups for optimal receptor interaction.
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The butyl chain at the 2-position, which likely occupies a hydrophobic pocket in the receptor, contributing to binding affinity.
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The dimethylacetamide group, which may enhance pharmacokinetic properties while maintaining appropriate receptor interactions.
Pharmacological Effects
Antihypertensive Effects
In vivo studies using spontaneous hypertensive rats (SHR) have demonstrated that administration of this compound results in a dose-dependent decrease in mean arterial pressure. This suggests its potential as a therapeutic agent for hypertension management.
The antihypertensive effects are mediated through:
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Blockade of AT1R-mediated vasoconstriction, leading to vasodilation and decreased peripheral resistance.
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Reduction in aldosterone secretion, resulting in decreased sodium and water retention.
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Modulation of sympathetic nervous system activity, contributing to blood pressure reduction.
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Potential improvement in endothelial function through increased nitric oxide bioavailability.
Cardiovascular Protective Effects
Beyond direct antihypertensive effects, the compound may offer broader cardiovascular protection through:
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Prevention of vascular remodeling and fibrosis by blocking angiotensin II-mediated growth and proliferative effects.
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Reduction of oxidative stress in vascular tissues, which contributes to endothelial dysfunction.
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Potential anti-atherosclerotic effects through modulation of inflammation and lipid metabolism.
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Cardioprotective effects through reduction of cardiac afterload and prevention of pathological cardiac remodeling.
Synthesis and Manufacturing Considerations
Synthetic Routes
The synthesis of 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride involves multi-step reactions starting with functionalized imidazo[4,5-c]pyridine cores. Key steps in a potential synthetic route include:
Core Construction
Construction of the imidazo[4,5-c]pyridine core through appropriate cyclization strategies, potentially starting from substituted pyridine derivatives. This step establishes the basic scaffold upon which other functional groups will be attached.
Tetrazole Incorporation
Incorporation of the tetrazole moiety, typically through a reaction between a nitrile precursor and an azide source under controlled conditions. This step requires careful management to ensure selectivity and prevent side reactions with other functional groups.
Biphenyl Attachment
Attachment of the biphenyl system, potentially through palladium-catalyzed cross-coupling reactions such as Suzuki coupling. This step connects the tetrazole-containing portion to the rest of the molecule.
Functionalization
Functionalization with the butyl chain and dimethylacetamide group at their respective positions, likely through alkylation reactions under controlled conditions. Research on related imidazo[4,5-b]pyridine derivatives has demonstrated the use of phase transfer catalysis conditions for alkylation reactions, which might be applicable here as well .
Salt Formation
Conversion to the hydrochloride salt through reaction with hydrogen chloride to improve solubility and stability characteristics.
Synthesis Challenges
Several challenges must be addressed in the synthesis of this compound:
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Regioselectivity in functionalization of the imidazopyridine core, requiring careful control of reaction conditions.
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Protection and deprotection strategies to prevent unwanted reactions at various stages of synthesis.
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Efficient tetrazole formation while preserving other functional groups.
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Optimization of coupling reactions to achieve good yields and minimize side products.
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Purification of intermediates and the final product, which may be complicated by the presence of multiple functional groups with different polarities.
Comparative Analysis with Similar Compounds
Comparison with Related Angiotensin II Receptor Antagonists
The following table provides a comparative analysis of 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride with other compounds that share similar structural features:
Compound | Structural Features | Biological Activity | Distinguishing Characteristics |
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2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride | Imidazo[4,5-c]pyridine core, tetrazole, biphenyl, dimethylacetamide, butyl chain | Angiotensin II receptor antagonist with IC50 ~0.7 nM, potential anti-inflammatory activity | Unique combination of imidazo[4,5-c]pyridine core with tetrazole-biphenyl system |
EMD 66684 | Similar imidazo[4,5-c]pyridine structure | Angiotensin II receptor antagonist | Structural analog with variations in substituent patterns |
2-Ethyl-5,7-dimethyl-3-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazo(4,5-b)pyridine | Imidazo[4,5-b]pyridine core, tetrazole, biphenyl | Potential antiproliferative and antimicrobial properties | Different imidazopyridine core (b vs. c fusion) and substituent pattern |
Losartan | Imidazole, tetrazole, biphenyl | Angiotensin II receptor antagonist (clinical use) | Simpler structure, lacks imidazopyridine core |
Valsartan | Tetrazole, biphenyl | Angiotensin II receptor antagonist (clinical use) | Contains carboxylic acid group, lacks imidazopyridine core |
This comparison highlights the uniqueness of the target compound in terms of its specific combination of functional groups and structural elements compared to other angiotensin II receptor antagonists.
Research Applications and Future Directions
Current Research Applications
The compound 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride has demonstrated value in several research contexts:
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As a tool for studying angiotensin II receptor binding and signaling mechanisms.
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In preclinical models of hypertension to evaluate antihypertensive efficacy compared to established agents.
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For structure-activity relationship studies to understand the molecular determinants of receptor binding affinity and selectivity.
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Potentially as a starting point for the development of dual-action compounds targeting multiple aspects of cardiovascular disease.
Future Research Directions
Several promising avenues for future research include:
Expanded Pharmacological Profiling
Comprehensive evaluation of the compound's effects on:
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Various receptor subtypes beyond AT1R to assess selectivity and potential off-target interactions.
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Different signaling pathways downstream of AT1R to identify potential biased signaling properties.
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Additional disease models beyond hypertension, such as heart failure, atherosclerosis, or diabetic nephropathy.
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Inflammatory pathways and mediators to characterize potential anti-inflammatory properties.
Structural Optimization
Development of structural analogs to:
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Enhance receptor binding affinity and selectivity through modification of key structural elements.
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Improve pharmacokinetic properties such as bioavailability, half-life, or tissue distribution.
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Reduce potential side effects through elimination of structural features associated with off-target interactions.
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Explore the possibility of creating dual-action compounds by incorporating additional pharmacophores.
Advanced Formulation Strategies
Investigation of innovative formulation approaches to:
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Improve solubility and dissolution characteristics for enhanced oral bioavailability.
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Develop extended-release formulations for once-daily dosing.
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Explore alternative routes of administration beyond oral delivery.
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Enhance stability during storage and administration.
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